Calcium magnesium tetrahydroxide

Description

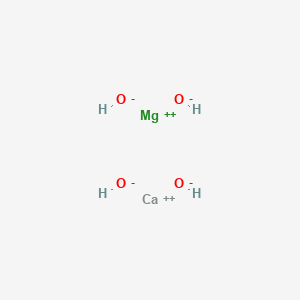

Calcium magnesium tetrahydroxide (CaMg(OH)₄, CAS No. 39445-23-3) is a mixed hydroxide compound containing both calcium and magnesium ions in a tetrahydroxide structure . The compound is inferred to exhibit properties intermediate between its individual hydroxide components, such as solubility and reactivity.

Properties

CAS No. |

39445-23-3 |

|---|---|

Molecular Formula |

CaH4MgO4 |

Molecular Weight |

132.41 g/mol |

IUPAC Name |

calcium;magnesium;tetrahydroxide |

InChI |

InChI=1S/Ca.Mg.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |

InChI Key |

LWNKHILEJJTLCI-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Mg+2].[Ca+2] |

physical_description |

Dry Powder |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystalline Properties

Calcium magnesium tetrahydroxide is structurally distinct from simple carbonates (e.g., calcium carbonate, CaCO₃) and single-metal hydroxides. X-ray diffraction (XRD) studies on calcium and magnesium compounds in dietary supplements reveal that most commercial products align with declared compositions, with 2θ angle deviations <0.2° from reference databases .

- At 80°C, hydroxide compounds remain stable, whereas carbonates (e.g., CaCO₃, MgCO₃) decompose .

- Thermal conditioning transforms magnesium carbonate into magnesium carbonate hydroxide, suggesting that mixed hydroxides like this compound may form under similar conditions .

Table 1: Structural Comparison of Selected Compounds

Solubility and Reactivity

Solubility and acid reactivity are critical for applications in pharmaceuticals and industrial processes:

- Calcium hydroxide : High solubility (1.73 g/L at 25°C), reacts exothermically with acids.

- Magnesium hydroxide : Low solubility (0.009 g/L at 25°C), slow acid neutralization .

- This compound : Expected intermediate solubility, enabling controlled release of Ca²⁺ and Mg²⁺ ions.

If this compound behaves like hydroxides, it would react with acids to form water and salts, but with slower kinetics than Ca(OH)₂ due to Mg(OH)₂'s low solubility.

Thermal Stability and Decomposition

Thermal conditioning studies show:

- Carbonates (e.g., CaCO₃, MgCO₃) partially decompose at 80°C, releasing CO₂ .

- Hydroxides (Ca(OH)₂, Mg(OH)₂) remain stable, suggesting this compound would also resist decomposition at moderate temperatures .

Table 2: Application-Based Comparison

| Compound | Wastewater Efficiency | Acid Consumption in Mining | Pharmaceutical Use |

|---|---|---|---|

| Calcium hydroxide | Low (high solubility) | Moderate | Limited (caustic) |

| Magnesium hydroxide | High (low solubility) | Low | Common (antacid) |

| This compound | Inferred moderate | Potential low | Theoretical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.